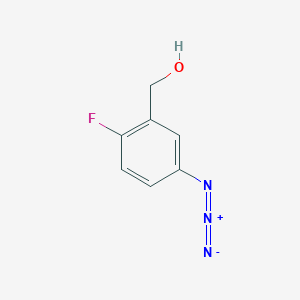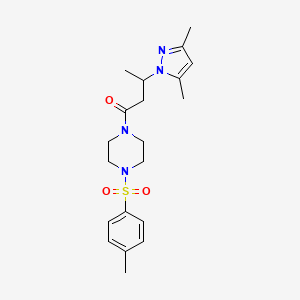![molecular formula C13H11N3O2S B2848808 6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 940271-62-5](/img/structure/B2848808.png)
6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has a pyrazolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocycle, and a carboxylic acid functional group. It also contains a thiophene ring, another type of heterocycle that contains sulfur .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray crystallography, as is common for other heterocyclic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The carboxylic acid group could undergo reactions like amidation , and the thiophene ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups in the compound. For example, the presence of a carboxylic acid group could result in acidic properties .Aplicaciones Científicas De Investigación
Theoretical and Experimental Investigations
A study conducted by Bahgat, Al-Den Jasem, and El‐Emary (2009) involved theoretical and experimental investigations on the structure and vibrational spectra of related pyrazolopyridine derivatives. Their research utilized FT-IR and FT-Raman spectroscopy, along with density functional theory (DFT) calculations, to provide insights into the molecular structure and characteristics of these compounds, highlighting the significance of intramolecular hydrogen bonding and tautomerism in stabilizing their conformations (Bahgat, Al-Den Jasem, & El‐Emary, 2009).
Synthesis and Biological Activities
Flefel, El-Sofany, El-Shahat, Naqvi, and Assirey (2018) reported on the synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridotriazine derivatives. Their findings revealed that these compounds exhibited moderate to good binding energies towards GlcN-6-P synthase, with some showing antimicrobial and antioxidant activities. This indicates the potential of these derivatives for further exploration in medical and biochemical research (Flefel et al., 2018).
Antibacterial Screening
Maqbool, Nazeer, Khan, Elliott, Khan, Ashraf, Nasrullah, Arshad, and Munawar (2014) synthesized and evaluated the antibacterial activities of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids. Their work demonstrated that some of these synthesized compounds were effective as antibacterial agents, suggesting their utility in developing new antimicrobial therapies (Maqbool et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-methyl-1-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8-5-10(13(17)18)11-6-14-16(12(11)15-8)7-9-3-2-4-19-9/h2-6H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRLWLAEMJSVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)CC3=CC=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Chlorophenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2848725.png)
![Tert-butyl 3-{[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2848726.png)

![Methyl 2-{[(6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinyl)carbonyl]amino}benzenecarboxylate](/img/structure/B2848732.png)
![N1-allyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2848733.png)
![N-benzyl-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2848734.png)

![3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2848738.png)


![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2848742.png)


![2,4-dichloro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2848747.png)